molecular formula C17H16N2O4 B11023337 N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide

Cat. No.: B11023337
M. Wt: 312.32 g/mol
InChI Key: OMBXHOCHYDSGIT-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, and a benzamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide typically involves the condensation of 1,3-benzodioxole-5-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue of capsaicin with similar structural features.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity.

Uniqueness

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide is unique due to its specific combination of a benzodioxole ring and a benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C17H16N2O4/c20-16(8-9-18-17(21)12-4-2-1-3-5-12)19-13-6-7-14-15(10-13)23-11-22-14/h1-7,10H,8-9,11H2,(H,18,21)(H,19,20)

InChI Key

OMBXHOCHYDSGIT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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